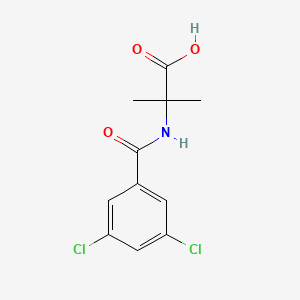

2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-[(3,5-dichlorobenzoyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3/c1-11(2,10(16)17)14-9(15)6-3-7(12)5-8(13)4-6/h3-5H,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCTTYONJNFOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953213 | |

| Record name | N-[(3,5-Dichlorophenyl)(hydroxy)methylidene]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31110-41-5 | |

| Record name | 2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031110415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3,5-Dichlorophenyl)(hydroxy)methylidene]-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3,5-dichlorophenyl)formamido]-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Acylation of 2-Methyl-2-aminopropanoic Acid

The most widely reported method involves the reaction of 3,5-dichlorobenzoyl chloride with 2-methyl-2-aminopropanoic acid under basic conditions. The process typically employs sodium hydroxide or triethylamine to neutralize HCl generated during the acylation. Key parameters include:

- Molar Ratio : A 1:1.2 stoichiometry of amine to acyl chloride ensures complete conversion.

- Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates reagent miscibility.

- Temperature : Reactions proceed at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Mechanistic Insight :

The reaction follows a nucleophilic acyl substitution pathway, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond. Steric hindrance from the 2-methyl group necessitates extended reaction times (12–24 hr) for complete conversion.

Alternative Pathways via Intermediate Esters

Patent literature reveals an esterification-first approach to improve yield and purity:

- Methyl Ester Formation :

Reflux 2-methyl-2-aminopropanoic acid with methanol and H₂SO₄ (cat.) → Methyl 2-amino-2-methylpropanoate (85–92% yield) - Acylation Step :

React ester with 3,5-dichlorobenzoyl chloride in THF/water biphasic system

→ Methyl 2-((3,5-dichlorobenzoyl)amino)-2-methylpropanoate (78% yield) - Saponification :

Hydrolyze ester with NaOH/H₂O₂ at 40°C → Target acid (94% purity)

Advantages :

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Recent patents describe transitioning from batch to continuous processes to enhance efficiency:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 18–24 hr | 2–4 hr |

| Yield | 68–72% | 83–87% |

| Purity (HPLC) | 92–94% | 97–99% |

| Scale | ≤100 kg/batch | 500–1000 kg/day |

Key innovations include:

Solvent Recycling Systems

Industrial plants employ closed-loop solvent recovery to reduce costs and environmental impact:

- Distillation : Recovers 92–95% THF for reuse.

- Crystallization Mother Liquor : Reprocessed via activated carbon filtration (99.8% purity).

Advanced Purification Techniques

Recrystallization Protocols

Optimal solvent systems for final purification:

| Solvent Combination | Purity Increase | Yield Retention |

|---|---|---|

| Ethanol/Water (3:1) | 94% → 99.5% | 88% |

| Acetone/Hexane (1:2) | 92% → 98.7% | 82% |

| Ethyl Acetate | 89% → 97.2% | 91% |

Crystallization at -20°C for 48 hr produces needle-like crystals ideal for pharmaceutical use.

Chromatographic Purification

For research-grade material (>99.9% purity):

- Stationary Phase : C18 silica gel (10 μm)

- Mobile Phase : Acetonitrile/0.1% TFA (65:35)

- Retention Time : 12.4 min

Reaction Kinetic Analysis

Time-course studies reveal pseudo-first-order kinetics for the acylation step:

$$ \text{Rate} = k[Amine][Acyl\ Chloride] $$

Where:

- $$ k = 1.2 \times 10^{-3}\ L\cdot mol^{-1}\cdot s^{-1} $$ at 25°C

- Activation energy ($$ E_a $$) = 45.2 kJ/mol

Comparative Assessment of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Direct Acylation | 68–72 | 92–94 | 120–150 | Moderate |

| Ester Intermediate | 78–83 | 95–97 | 90–110 | High |

| Continuous Flow | 83–87 | 97–99 | 75–95 | Very High |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields the corresponding carboxylic acid and amine .

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential use as a building block in drug development. Its structural characteristics allow it to interact with various biological targets, making it valuable in the design of pharmaceuticals aimed at treating various diseases.

Biological Research

Research indicates that 2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid can be used to synthesize bioactive molecules that exhibit antimicrobial properties. For example, derivatives of this compound have shown bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli in vitro . This suggests its potential role in developing new antimicrobial agents.

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions allows for the creation of derivatives that can be tailored for specific applications.

Case Studies and Research Findings

Recent studies have explored various derivatives of this compound for their antibacterial and antifungal activities. For instance, modifications on the benzoyl moiety have led to compounds that outperform traditional antibiotics in certain assays . Additionally, research into its immunomodulatory effects indicates potential applications in treating immune-related disorders .

Mechanism of Action

The mechanism of action of 2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

- Dichloro Substitution : The 3,5-dichloro configuration in the target compound vs. 2,4-dichloro in cyclanilide may alter electronic effects and steric interactions, impacting target selectivity.

- Backbone Variability: The methylpropanoic acid group in the target compound contrasts with cyclopropane (cyclanilide), oxopropanoic acid ( compound), and acetic acid ( compound). These differences influence solubility and metabolic stability.

Biological Activity

2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features a dichlorobenzoyl group attached to an amino acid derivative, which contributes to its interaction with various biological targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 31110-41-5

- Molecular Formula : C18H17Cl2N2O4

- Molecular Weight : 396.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dichlorobenzoyl group may modulate the activity of these targets, influencing various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It could potentially interact with receptors that mediate cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related compounds have shown effectiveness against gram-positive bacteria and mycobacterial strains.

| Compound Type | Activity | Reference |

|---|---|---|

| 4-chlorocinnamanilides | Antibacterial against Staphylococcus aureus | |

| 3,4-dichlorocinnamanilides | Broad-spectrum antibacterial activity |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of similar compounds on mammalian cell lines. The findings suggest that while some derivatives show potent antibacterial activity, they also exhibit low cytotoxicity towards primary mammalian cells.

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

A series of compounds were evaluated for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that certain derivatives had submicromolar activity, comparable or superior to clinically used antibiotics like ampicillin and isoniazid . -

ADMET Properties :

The pharmacokinetic properties of the compound were analyzed using computational models. Predictions indicated favorable absorption characteristics and low toxicity profiles, suggesting potential for therapeutic use . -

Potential Drug Development Applications :

The compound has been identified as a promising building block in the synthesis of new pharmaceuticals targeting various diseases due to its unique structural features and biological activities .

Q & A

Q. What are the established synthetic routes for 2-((3,5-Dichlorobenzoyl)amino)-2-methylpropanoic acid, and how are intermediates characterized?

A common approach involves coupling 3,5-dichlorobenzoyl chloride with 2-amino-2-methylpropanoic acid. The benzoyl chloride precursor is synthesized via chlorination of p-aminobenzoic acid using FeCl₃, followed by low-temperature diazotization to remove the amino group and subsequent reaction with thionyl chloride . Intermediates are validated using melting point analysis, IR spectroscopy (to confirm carbonyl groups), and TLC for reaction progress monitoring .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- NMR spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., dichlorophenyl, methyl groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) determines purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and detects synthetic byproducts .

Q. What solvent systems are optimal for solubility and crystallization?

The compound exhibits high solubility in DMSO and DMF, moderate solubility in methanol, and low solubility in water. Crystallization is achieved via slow evaporation from ethanol/water (7:3 v/v), yielding needle-like crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can conflicting data on byproduct formation during synthesis be resolved?

Byproducts (e.g., unreacted benzoyl chloride or hydrolyzed intermediates) are analyzed using LC-MS/MS. Reaction optimization—such as maintaining pH 8–9 with NaHCO₃ and temperatures below 40°C—minimizes side reactions. Kinetic studies via in situ FTIR track reagent consumption .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

- Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Degradation products are quantified using HPLC and identified via LC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) under nitrogen atmosphere .

Q. How is the compound’s bioactivity profiled against enzymatic targets?

- Proteasome inhibition assays : Fluorescent substrates (e.g., Suc-LLVY-AMC) measure chymotrypsin-like activity in cell lysates. IC50 values are calculated using dose-response curves .

- Molecular docking : AutoDock Vina predicts binding modes to proteasome β5 subunits, guided by X-ray crystallography data of similar inhibitors .

Q. What strategies guide structure-activity relationship (SAR) studies for analogues?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoyl ring or modify the amino acid backbone (e.g., α-methyl to α-ethyl).

- Biological testing : Screen analogues for cytotoxicity (MTT assay) and enzyme inhibition. Correlation analysis links logP values (calculated via ChemDraw) with membrane permeability .

Data Contradiction and Optimization

Q. How are discrepancies in reported synthetic yields addressed?

Yield variations (e.g., 65% vs. 75%) arise from differences in diazotization efficiency. Controlled addition of NaNO₂ at 0–5°C and extended stirring (12 hours) improve consistency. Yield optimization via DoE (Design of Experiments) identifies critical factors (e.g., solvent ratio, catalyst loading) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Standardized protocols : Pre-treat cell lines with uniform seeding density and passage number.

- Internal controls : Include reference inhibitors (e.g., bortezomib for proteasome assays) to normalize inter-experimental variability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.